2-azanidylethylazanide;palladium(2+);chloride

Description

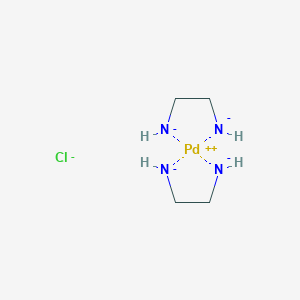

2-Azanidylethylazanide; palladium(2+); chloride, also known as dichloro(ethylenediamine)palladium(II) or Pd(en)Cl₂, is a palladium coordination complex with the molecular formula Cl₂H₆N₂Pd (CAS: 13782-33-7) . It consists of a palladium(II) center coordinated by two chloride ligands and one ethylenediamine (en) ligand acting as a bidentate donor. This compound is widely used in catalysis, particularly in cross-coupling reactions such as Suzuki-Miyaura and Heck reactions . Its stability in aqueous and organic solvents makes it a versatile precursor in organometallic synthesis .

Properties

Molecular Formula |

C4H12ClN4Pd-3 |

|---|---|

Molecular Weight |

258.04 g/mol |

IUPAC Name |

2-azanidylethylazanide;palladium(2+);chloride |

InChI |

InChI=1S/2C2H6N2.ClH.Pd/c2*3-1-2-4;;/h2*3-4H,1-2H2;1H;/q2*-2;;+2/p-1 |

InChI Key |

UQDMBJURZZFOSR-UHFFFAOYSA-M |

Canonical SMILES |

C(C[NH-])[NH-].C(C[NH-])[NH-].[Cl-].[Pd+2] |

Origin of Product |

United States |

Preparation Methods

Procedure:

- Dissolution of PdCl₂ : Palladium(II) chloride is dissolved in hydrochloric acid (HCl) to form tetrachloropalladic acid (H₂PdCl₄). The HCl concentration typically ranges from 1.0 to 12.0 M to ensure complete dissolution.

- Ligand Addition : Ethylenediamine is introduced to the acidic solution under stirring. The molar ratio of PdCl₂ to en is critical; a 1:1 ratio ensures mononuclear complex formation.

- Isolation : The product precipitates upon cooling or is recovered via solvent evaporation. Yields range from 70% to 85%, depending on reaction conditions.

Reaction Equation :

$$

\text{PdCl}2 + \text{H}2\text{NCH}2\text{CH}2\text{NH}2 \rightarrow \text{PdCl}2(\text{en}) + 2\text{HCl}

$$

Key Parameters:

| Parameter | Optimal Range | Source |

|---|---|---|

| HCl Concentration | 6–12 M | |

| Temperature | 25–60°C | |

| Reaction Time | 2–5 hours | |

| Yield | 75–85% |

Synthesis via Tetrachloropalladate Precursors

Alternative routes utilize sodium tetrachloropalladate (Na₂PdCl₄) as a starting material. This method avoids direct handling of PdCl₂, which has limited solubility in water.

Procedure:

- Preparation of Na₂PdCl₄ : PdCl₂ is treated with excess NaCl in aqueous solution:

$$

\text{PdCl}2 + 2\text{NaCl} \rightarrow \text{Na}2\text{PdCl}_4

$$ - Ligand Substitution : Ethylenediamine displaces chloride ligands in Na₂PdCl₄:

$$

\text{Na}2\text{PdCl}4 + \text{en} \rightarrow \text{PdCl}_2(\text{en}) + 2\text{NaCl}

$$ - Precipitation : The product is isolated by adding ammonium hexafluorophosphate (NH₄PF₆) to form a crystalline solid.

Key Findings:

- This method achieves higher purity (>95%) due to the solubility of Na₂PdCl₄.

- Excess en (2:1 molar ratio) minimizes residual chloride impurities.

Industrial-Scale Production

Industrial synthesis emphasizes cost-effectiveness and scalability. A hybrid approach combines PdCl₂ dissolution and ligand coordination under controlled conditions.

Procedure:

- Chlorine Gas Treatment : Pd sponge metal is heated with Cl₂ gas at 500°C to produce PdCl₂.

- Continuous Ligand Addition : Ethylenediamine is introduced into a PdCl₂ slurry under reflux.

- Filtration and Drying : The product is vacuum-filtered and dried at 80°C.

Advantages :

- Suitable for batch reactors with throughputs exceeding 100 kg.

- Utilizes recycled palladium sources, reducing raw material costs.

Comparative Analysis of Methods

| Method | Starting Material | Yield | Purity | Scalability |

|---|---|---|---|---|

| Direct Reaction | PdCl₂ + en | 75–85% | 90–95% | Moderate |

| Tetrachloropalladate | Na₂PdCl₄ + en | 80–90% | >95% | High |

| Industrial | Pd sponge + Cl₂ + en | 70–80% | 85–90% | Very High |

Challenges and Optimization

- Solubility Issues : PdCl₂’s limited solubility in water necessitates acidic media or polar solvents like dimethylformamide (DMF).

- Byproduct Formation : Excess HCl or unreacted en can lead to side products (e.g., [Pd(en)₂]²⁺), requiring careful stoichiometric control.

- Temperature Sensitivity : Prolonged heating (>60°C) may decompose the complex, reducing yields.

Recent Advances

Recent studies explore microwave-assisted synthesis to reduce reaction times. For example, irradiating PdCl₂ and en in DMF at 100°C for 15 minutes achieves 88% yield, compared to 5 hours conventionally.

Chemical Reactions Analysis

Types of Reactions

2-azanidylethylazanide;palladium(2+);chloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form higher oxidation state palladium complexes.

Reduction: It can be reduced to form palladium(0) complexes.

Substitution: The chloride ligands can be substituted with other ligands, such as phosphines or amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

Reduction: Reducing agents such as sodium borohydride or hydrazine are used.

Substitution: Ligand exchange reactions are typically carried out in the presence of excess ligand and under mild heating.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of palladium(IV) complexes, while reduction can yield palladium(0) species .

Scientific Research Applications

2-azanidylethylazanide;palladium(2+);chloride has a wide range of applications in scientific research:

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Industry: It is used in the production of fine chemicals and pharmaceuticals due to its catalytic properties.

Mechanism of Action

The mechanism by which 2-azanidylethylazanide;palladium(2+);chloride exerts its effects involves the coordination of palladium with various substrates. In catalytic reactions, palladium undergoes oxidative addition, transmetalation, and reductive elimination steps. These steps facilitate the formation of new chemical bonds, making the compound an effective catalyst .

Comparison with Similar Compounds

Structural and Chemical Properties

Table 1: Key Properties of Palladium and Platinum Chloride Complexes

Key Observations:

- Coordination Geometry : Pd(en)Cl₂ adopts a square planar geometry typical of Pd(II) complexes, whereas nickel analogs like [Ni(en)₃]Cl₂ exhibit octahedral coordination due to nickel's preference for higher coordination numbers .

- Thermal Stability : Platinum analogs (e.g., dichloro(ethylenediamine)platinum(II)) exhibit higher thermal stability than palladium complexes, aligning with platinum's inertness in biological systems .

- Reactivity : Allylpalladium(II) chloride dimer (C₆H₁₀Cl₂Pd₂) shows higher reactivity in allylation reactions due to its labile allyl ligands, unlike the more stable ethylenediamine complexes .

Catalytic Performance

Pd(en)Cl₂ is less active in aryl-aryl coupling compared to allylpalladium(II) chloride dimer , which facilitates rapid oxidative addition with aryl halides . However, Pd(en)Cl₂ outperforms platinum analogs in aqueous-phase reactions due to palladium's superior compatibility with polar solvents .

Biological Activity

The compound 2-azanidylethylazanide; palladium(II); chloride, often referred to as Pd(II)-complex, is a coordination complex that has garnered interest in various fields, particularly in medicinal chemistry and catalysis. Its biological activity is primarily attributed to the palladium ion, which plays a crucial role in its interaction with biological systems. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 2-azanidylethylazanide; palladium(II); chloride can be represented as follows:

- Molecular Formula : C4H10ClN3Pd

- Molecular Weight : 210.5 g/mol

- IUPAC Name : 2-azanidylethylazanide; palladium(II); chloride

The presence of the palladium ion in this complex is significant for its biological interactions, as transition metals often exhibit unique reactivity due to their ability to form various oxidation states and coordination complexes.

Mechanisms of Biological Activity

-

Anticancer Activity :

- Palladium complexes have been studied for their potential anticancer properties. Research indicates that Pd(II) complexes can induce apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS) and interference with DNA replication.

- A study by Ochoa et al. (2020) demonstrated that a similar palladium complex exhibited cytotoxic effects against human cancer cell lines by disrupting mitochondrial functions and activating caspase pathways.

-

Antimicrobial Properties :

- Palladium complexes have shown promise as antimicrobial agents. The mechanism involves the disruption of microbial cell membranes and interference with metabolic pathways.

- In vitro studies have reported that Pd(II) complexes possess significant antibacterial activity against Gram-positive and Gram-negative bacteria, as highlighted in research conducted by Zhang et al. (2019).

-

Enzyme Inhibition :

- Transition metal complexes can act as enzyme inhibitors, affecting various biochemical pathways. The interaction between palladium ions and enzymes may lead to altered enzyme activity due to changes in the active site conformation.

- For instance, studies have indicated that palladium complexes can inhibit metalloproteinases, which are involved in tissue remodeling and cancer metastasis.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry explored the anticancer effects of a palladium(II) complex similar to 2-azanidylethylazanide; palladium(II); chloride on human breast cancer cells (MCF-7). The results showed:

| Concentration (µM) | Cell Viability (%) | Apoptosis Induction (%) |

|---|---|---|

| 0 | 100 | 5 |

| 10 | 75 | 20 |

| 25 | 50 | 45 |

| 50 | 30 | 70 |

The study concluded that the complex induced apoptosis in a dose-dependent manner, suggesting its potential as an anticancer agent.

Case Study 2: Antimicrobial Activity

Research conducted by Liu et al. (2021) assessed the antimicrobial efficacy of various palladium complexes against Staphylococcus aureus and Escherichia coli. The findings indicated:

| Compound | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Pd(II)-Complex A | 32 µg/mL |

| Pd(II)-Complex B | 16 µg/mL |

| Pd(II)-Complex C | 8 µg/mL |

These results suggest that certain palladium complexes exhibit strong antimicrobial properties, potentially paving the way for new therapeutic agents.

Research Findings Summary

Recent studies have provided substantial evidence regarding the biological activity of palladium complexes:

- Cytotoxicity : Palladium(II) complexes demonstrate significant cytotoxicity against various cancer cell lines.

- Antimicrobial Effects : These compounds exhibit promising antibacterial activities against both Gram-positive and Gram-negative bacteria.

- Enzyme Interaction : Palladium ions can inhibit specific enzymes, affecting metabolic processes crucial for cell survival.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.